molecular formula C6H6ClNO B1217613 4-Chlorophenylhydroxylamine CAS No. 823-86-9

4-Chlorophenylhydroxylamine

Cat. No. B1217613
CAS RN: 823-86-9
M. Wt: 143.57 g/mol
InChI Key: VVQDMDRAUXFEND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chlorophenylhydroxylamine and related compounds involves several chemical reactions, including Friedel-Crafts reactions, nitrosation, and cyclization processes. For instance, 4-chloroacetylbiphenyl can be synthesized via a Friedel-Crafts reaction between biphenyl and chloroacetyl chloride in the presence of an AlCl3 catalyst. This compound undergoes nitrosation to give 4-biphenylhydroxamyl chloride, which is further reacted with hydroxylamine hydrochloride to prepare 4-biphenylchloroglyoxime, a precursor to 4-Chlorophenylhydroxylamine derivatives (Karipcin & Arabali, 2006).

Molecular Structure Analysis

The molecular structure of 4-Chlorophenylhydroxylamine derivatives has been confirmed through various techniques, including X-ray crystallography. For example, the X-ray crystal structure of (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine confirmed its assigned (E)-configuration, providing insights into the geometric and electronic structure of these compounds (Attia et al., 2013).

Chemical Reactions and Properties

4-Chlorophenylhydroxylamine participates in various chemical reactions, showcasing its reactivity and functional versatility. It has been used in the synthesis of imidazole-containing antifungal agents and studied for its reaction mechanisms and intermediate formation in oxidative processes. The reactivity of 4-Chlorophenylhydroxylamine derivatives in forming more complex structures through reactions such as cyclization and nitrosation highlights its importance in synthetic chemistry and potential applications in medicinal chemistry (Golly & Hlavica, 1985).

Scientific Research Applications

Enzymatic Oxidation and Reaction Mechanisms

  • Oxidation of Anilines by Chloroperoxidase : The enzyme chloroperoxidase can oxidize 4-chloroaniline to 4-chloronitrosobenzene, with 4-chlorophenylhydroxylamine being an intermediate product. This process displays specific pH and halide ion dependencies, offering insights into enzyme catalysis and potential applications in synthetic chemistry (Corbett, Chipko, & Baden, 1978).

Metabolism by Microorganisms

  • Reductive Pathways in Yeast : The yeast Rhodosporidium sp. metabolizes 4-chloronitrobenzene through a reductive pathway, producing 4-chlorophenylhydroxylamine as an intermediate. This offers a biological perspective on pollutant degradation and potential bioremediation applications (Corbett & Corbett, 1981).

Environmental Toxicology and Detoxification

  • Electrochemical Oxidation for Water Treatment : Studies on the electrochemical oxidation of 4-chlorophenol, a related compound, in the presence of carbon black show pathways for degradation of pollutants like 4-chlorophenylhydroxylamine. This research is crucial for environmental remediation and water treatment technologies (Boudenne & Cerclier, 1999).

Chemical Synthesis and Characterization

  • Synthesis of Complexes and Derivatives : The creation of 4-biphenylhydroxamyl chloride and its subsequent reactions demonstrate the utility of 4-chlorophenylhydroxylamine in synthesizing complex organic compounds, pertinent to pharmaceutical and industrial chemistry (Karipcin & Arabali, 2006).

Photocatalysis and Sensor Applications

  • Photoelectrochemical Sensors : Research on a photoelectrochemical sensor based on BiPO4/BiOCl heterojunction for detecting 4-chlorophenol, related to 4-chlorophenylhydroxylamine, opens avenues in environmental monitoring and the development of sensitive detection methods for pollutants (Yan et al., 2019).

Safety And Hazards

The safety data sheets for 4-Chlorophenylhydroxylamine indicate that it may be corrosive to metals, toxic if swallowed, harmful in contact with skin, and causes skin irritation . It’s also important to handle this compound with appropriate safety precautions .

properties

IUPAC Name

N-(4-chlorophenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-1-3-6(8-9)4-2-5/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQDMDRAUXFEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231677
Record name 4-Chlorophenylhydroxylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenylhydroxylamine

CAS RN

823-86-9
Record name 4-Chlorophenylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823869
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Record name 4-Chlorophenylhydroxylamine
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chlorophenylhydroxylamine
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Record name 4-Chlorophenylhydroxylamine
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Record name 4-Chlorophenylhydroxylamine
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorophenylhydroxylamine
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4-Chlorophenylhydroxylamine
Reactant of Route 3
4-Chlorophenylhydroxylamine

Citations

For This Compound
83
Citations
DD Kaufman, JR Plimmer… - Journal of Agricultural and …, 1973 - ACS Publications
… 4-Chlorophenylhydroxylamine reached detectable levels within 3 days … later than 4-chlorophenylhydroxylamine. At its point of maximum accumulation the 4-chlorophenylhydroxylamine …
Number of citations: 93 pubs.acs.org
JM Dady, SP Bradbury, AD Hoffman, MM Voit… - Xenobiotica, 1991 - Taylor & Francis
… Radioactive phenylhydroxylamine and 4-chlorophenylhydroxylamine metabolites were identified by co-elution with non-labelled standards. The method provided resolution of …
Number of citations: 31 www.tandfonline.com
MD Corbett, BR Corbett - Applied and environmental microbiology, 1981 - Am Soc Microbiol
… The intermediate production of 4-chloronitrosobenzene, 4-chlorophenylhydroxylamine, and 4-chloroaniline was demonstrated by highpressure liquid chromatography. Additional …
Number of citations: 79 journals.asm.org
MD Corbett, BR Chipko, DG Baden - Biochemical Journal, 1978 - portlandpress.com
… The biphasic appearance of the interaction of 4chlorophenylhydroxylamine with chloroperoxidase, as observed in Fig. 1, is most likely the result of a competing non-enzymic …
Number of citations: 65 portlandpress.com
MD Corbett, DG Baden, BR Chipko - Bioorganic Chemistry, 1979 - Elsevier
… in 25 ml of anhydrous ether was added to a solution of 4-chlorophenylhydroxylamine … The authentic Gl-CHA was obtained by the condensation of 4-chlorophenylhydroxylamine …
Number of citations: 13 www.sciencedirect.com
MD Corbett, BR Chipko - Bioorganic Chemistry, 1980 - Elsevier
… that pyruvate decarboxylase gave 4chlorophenylhydroxylamine … in retention times of 4.5 min for 4-chlorophenylhydroxylamine … The identification of 4-chlorophenylhydroxylamine …
Number of citations: 28 www.sciencedirect.com
MD Corbett, BR Chipko, AO Batchelor - Biochemical Journal, 1980 - portlandpress.com
… Co-injections of incubation portions with authentic 4-chlorophenylhydroxylamine were also … 4-Chlorophenylhydroxylamine was not detected in incubations carried out with excess H202, …
Number of citations: 78 portlandpress.com
RB Fu - Huan Jing ke Xue= Huanjing Kexue, 2014 - europepmc.org
Chemical oxidation-reduction technology is an important way to quickly remedy contaminated groundwater. Nanoscale zero-valent iron (nZVI) was produced by liquid-phase reduction …
Number of citations: 1 europepmc.org
BS Haddad, KK Hassan - Baghdad Science Journal, 2019 - iasj.net
… The condensation of N-4chlorophenylhydroxylamine with dibenzoyl diselenide obtained another type of selenonitrone compounds. The structures of the synthesized compounds were …
Number of citations: 1 www.iasj.net
LM Bordeleau, JD Rosen, R Bartha - Journal of Agricultural and …, 1972 - ACS Publications
… 4-Chlorophenylhydroxylamine and 3,4-dichlorophenylhydroxy lamine were … Melting points (uncorrected): 4-chloronitrosobenzene, 91 C; 4-chlorophenylhydroxylamine, 88 C; 3,4-…
Number of citations: 85 pubs.acs.org

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